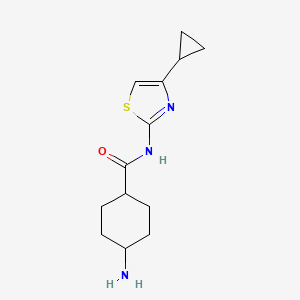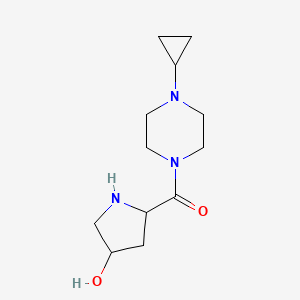![molecular formula C19H21F2N3O2 B7559639 N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide, commonly known as DF-MPJC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DF-MPJC has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction. DF-MPJC has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
DF-MPJC acts as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. By blocking the activity of this receptor, DF-MPJC has been shown to modulate the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood and behavior. DF-MPJC has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPJC has several advantages for lab experiments. It is a highly selective antagonist of the serotonin 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, DF-MPJC has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of DF-MPJC. One potential area of research is the development of DF-MPJC as a therapeutic agent for the treatment of anxiety, depression, and addiction. Another potential area of research is the investigation of DF-MPJC as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of DF-MPJC and its potential as a tool for studying the serotonin 5-HT2C receptor.
In conclusion, DF-MPJC is a novel compound that has shown promising results in various scientific research applications. Its selective antagonist activity on the serotonin 5-HT2C receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of DF-MPJC and its biochemical and physiological effects.
Synthesemethoden
DF-MPJC is synthesized through a multistep process involving the reaction of 3-(difluoromethoxy)aniline with 4-methyl-2-phenylpiperazine-1-carboxylic acid. The resulting intermediate is then subjected to various chemical reactions, including amidation and cyclization, to obtain the final product.
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-23-10-11-24(17(13-23)14-6-3-2-4-7-14)19(25)22-15-8-5-9-16(12-15)26-18(20)21/h2-9,12,17-18H,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFLQYQCTVTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)


![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)


![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
